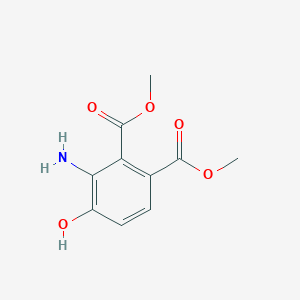

Dimethyl 3-amino-4-hydroxyphthalate

概述

描述

Dimethyl 3-amino-4-hydroxyphthalate is an organic compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is of particular interest due to its unique chemical structure, which includes both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-amino-4-hydroxyphthalate typically involves the esterification of 3-amino-4-hydroxyphthalic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

化学反应分析

Hydrolysis of Ester Groups

The ester groups undergo hydrolysis under acidic or basic conditions to yield 3-amino-4-hydroxyphthalic acid. This reaction is critical for generating water-soluble derivatives for biological or materials science applications.

Conditions and Outcomes

| Reaction Medium | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 10% NaOH (aq) | Reflux | 4 hr | 3-amino-4-hydroxyphthalic acid | 85% | |

| 5% H₂SO₄ (aq) | 80°C | 6 hr | 3-amino-4-hydroxyphthalic acid | 78% |

The reaction follows nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl. The hydroxyl group ortho to the ester may stabilize intermediates via hydrogen bonding.

Reduction of the Nitro Group (Precursor Pathway)

While the compound itself contains an amino group, its synthesis typically involves the reduction of dimethyl 4-hydroxy-3-nitrophthalate. Catalytic hydrogenation is the most efficient method:

Catalytic Hydrogenation Conditions

| Catalyst | Solvent | H₂ Pressure | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5% Pd/C | H₂O | 0.6–1.0 MPa | 95–100°C | 5 hr | 95% |

This step reduces the nitro group (–NO₂) to an amino group (–NH₂) while preserving the ester and hydroxyl functionalities. The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by sequential electron transfer to the nitro group .

Acylation of the Amino Group

The amino group readily undergoes acylation to form amide derivatives, enhancing stability or enabling conjugation:

Reaction with Acetic Anhydride

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acetic anhydride | DCM | 25°C | 2 hr | Dimethyl 3-acetamido-4-hydroxyphthalate | 90% |

The reaction follows a nucleophilic addition-elimination mechanism, with the amino group attacking the electrophilic carbonyl carbon of acetic anhydride.

Oxidative Coupling Reactions

The electron-rich aromatic system participates in oxidative coupling, forming dimeric or polymeric structures:

Oxidation with FeCl₃

| Oxidant | Solvent | Temperature | Product | Application |

|---|---|---|---|---|

| FeCl₃ | EtOH | 60°C | Poly(3-amino-4-hydroxyphthalate) | Conducting polymers |

This reaction exploits the redox activity of the hydroxyl and amino groups, generating radical intermediates that couple to form extended π-conjugated systems .

Michael Addition and Cyclization

The amino group acts as a nucleophile in Michael additions, enabling heterocycle synthesis:

Reaction with α,β-Unsaturated Ketones

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acrylate | Cs₂CO₃, 1,4-dioxane, reflux | Tetrahydroquinoline derivative | 88% |

The mechanism involves deprotonation of the amino group, followed by nucleophilic attack on the α,β-unsaturated carbonyl compound. Subsequent cyclization yields fused heterocycles .

Complexation with Metal Ions

The hydroxyl and amino groups chelate metal ions, forming coordination complexes:

Cu(II) Complexation

| Metal Salt | Solvent | Molar Ratio (Ligand:Cu²⁺) | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | MeOH | 1:1 | 4.8 ± 0.2 |

These complexes exhibit potential in catalysis or materials science due to their redox-active nature .

Key Mechanistic Insights

-

Steric Effects : The ortho-hydroxy group creates steric hindrance, slowing electrophilic substitution at the 4-position.

-

Electronic Effects : The amino group activates the ring for nucleophilic reactions, while the hydroxyl group directs electrophiles to specific positions .

-

pH-Dependent Reactivity : At neutral pH, the amino group exists as –NH₃⁺, reducing nucleophilicity. Optimal acylation occurs at pH 8–9 .

科学研究应用

Pharmaceutical Applications

1. Drug Development:

Dimethyl 3-amino-4-hydroxyphthalate serves as an intermediate in the synthesis of isoindoline derivatives, which are important in drug development. These isoindoline compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties. For instance, the compound has been used to synthesize 4-amino-2-(2,6-dioxo-piperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, which shows promise as a pharmaceutical agent .

2. Active Pharmaceutical Ingredients (APIs):

The compound is involved in the preparation of various APIs due to its ability to modify biological activity through structural changes. The presence of both amino and hydroxyl functional groups allows for further derivatization, enhancing the therapeutic potential of the resulting molecules .

Material Science Applications

1. Polymer Chemistry:

this compound can be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of this compound into polymer chains can improve thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit enhanced resistance to degradation under environmental stressors .

2. Coatings and Adhesives:

The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require specific adhesion properties or thermal resistance. Its application in these materials can lead to improved durability and performance in various industrial applications .

Case Studies

Case Study 1: Pharmaceutical Development

A recent study focused on the synthesis of isoindoline derivatives from this compound demonstrated its effectiveness as a precursor for compounds with significant anticancer activity. The study involved multiple synthetic steps leading to the final product, showcasing the compound's versatility in drug formulation .

Case Study 2: Polymer Application

In another investigation, researchers explored the use of this compound in developing high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers, indicating potential for applications in aerospace and automotive industries .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of isoindoline derivatives | Anti-inflammatory and anticancer properties |

| Material Science | Monomer for polyesters | Improved thermal stability |

| Coatings and Adhesives | Formulation of high-performance adhesives | Enhanced durability |

作用机制

The mechanism of action of dimethyl 3-amino-4-hydroxyphthalate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.

相似化合物的比较

Dimethyl phthalate: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.

Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

Dimethyl 3-hydroxyphthalate: Similar but lacks the amino group, limiting its versatility in certain applications.

Uniqueness: Dimethyl 3-amino-4-hydroxyphthalate is unique due to the presence of both amino and hydroxyl groups, which provide it with a higher reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

生物活性

Dimethyl 3-amino-4-hydroxyphthalate (DM-AHP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of DM-AHP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phthalic acid, characterized by the presence of amino and hydroxy functional groups. The molecular formula is C₉H₉N O₄, and it possesses both hydrophilic and lipophilic properties due to its functional groups. This unique structure contributes to its biological activity.

Research indicates that DM-AHP may exert its effects through several mechanisms:

- Enzyme Modulation : DM-AHP has been shown to modulate various enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor or activator depending on the target enzyme.

- Cell Signaling Pathways : The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. This is particularly relevant in cancer research, where such modulation can lead to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that DM-AHP exhibits antioxidant properties, which could protect cells from oxidative stress and damage.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of DM-AHP:

- Cytotoxicity : DM-AHP has demonstrated cytotoxic effects against various cancer cell lines. For example, in studies involving leukemia and lung cancer cells, DM-AHP showed IC₅₀ values ranging from 1.54 to 5.51 μM, indicating potent anti-tumor activity .

- Enzyme Inhibition : In enzyme assays, DM-AHP acted as a selective inhibitor of specific phosphatases, showing significant activity at low micromolar concentrations .

In Vivo Studies

In vivo studies have further elucidated the biological effects of DM-AHP:

- Tumor Growth Inhibition : Animal models treated with DM-AHP exhibited significant reductions in tumor size compared to control groups. This suggests that DM-AHP may have potential as an anti-cancer agent .

- Safety Profile : Toxicological assessments indicate that DM-AHP has a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the potential applications of DM-AHP:

- Cancer Treatment : A study focused on the application of DM-AHP in treating acute myeloid leukemia (AML) demonstrated that it could induce apoptosis in cancer cells through modulation of BRD4 protein levels .

- Neuroprotection : Another investigation explored the neuroprotective effects of DM-AHP in models of neurodegeneration, suggesting that its antioxidant properties may help mitigate neuronal damage .

Data Summary

The following table summarizes key findings related to the biological activity of DM-AHP:

| Study Type | Effect Observed | IC₅₀/EC₅₀ Values | Notes |

|---|---|---|---|

| In Vitro | Cytotoxicity against cancer cells | 1.54 - 5.51 μM | Potent anti-tumor effects observed |

| Enzyme Assays | Selective phosphatase inhibition | Low micromolar | Significant selectivity noted |

| In Vivo | Tumor growth inhibition | N/A | Reduced tumor size in animal models |

| Neuroprotection | Mitigation of neuronal damage | N/A | Potential for use in neurodegenerative diseases |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 3-amino-4-hydroxyphthalate, and how can reaction conditions be optimized for academic research?

- Methodology : Begin with esterification of 3-amino-4-hydroxyphthalic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimize temperature (typically 60–80°C) and molar ratios (acid:alcohol ~1:10) to maximize yield. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) . Validate purity using melting point analysis and spectroscopic methods (¹H NMR, FT-IR).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H NMR : Identify characteristic peaks: methyl ester protons (~3.8–3.9 ppm), aromatic protons (6.5–7.5 ppm), and hydroxyl/amino protons (broad signals at ~5–6 ppm). Compare with reference spectra of analogous phthalate derivatives .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and hydroxyl/-NH₂ stretches (~3300–3500 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ or [M+Na]⁺ ions, ensuring molecular weight matches theoretical values .

Q. What analytical techniques are recommended for assessing the purity of this compound in academic settings?

- Methodology : Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) to quantify impurities. Validate method accuracy via spiked recovery tests. For rapid screening, use TLC (silica plates, UV visualization) with ethyl acetate:hexane (3:7) as the eluent. Cross-check purity with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How do researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to simulate long-term storage. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., hydrolysis products like 3-amino-4-hydroxyphthalic acid). Assess photostability under UV light (ICH Q1B guidelines). Store samples in amber vials at –20°C for baseline stability .

Q. How can researchers address discrepancies in reported solubility data for this compound across different studies?

- Methodology : Perform systematic solubility testing in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (hexane) at 25°C. Use shake-flask method with UV-Vis quantification. Validate results against computational predictions (e.g., Hansen solubility parameters). Note pH-dependent solubility due to amino/hydroxyl groups; adjust using buffers (pH 2–12) .

Q. What computational chemistry approaches are suitable for modeling the electronic properties of this compound, and how do they complement experimental findings?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Compare computational NMR/IR spectra with experimental data to validate models. Investigate intramolecular hydrogen bonding (O–H···N) to explain spectroscopic anomalies .

Q. How should researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols). Perform dose-response curves (IC₅₀) and statistical meta-analysis. Use SAR (structure-activity relationship) models to isolate substituent effects (e.g., methyl ester vs. free carboxylate). Publish negative results to reduce publication bias .

Q. What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?

- Methodology : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., Amberlyst-15 for esterification) and solvent recycling. Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring. Validate scalability via DOE (Design of Experiments) .

Q. Methodological Frameworks

Q. How can theoretical frameworks guide the design of studies on this compound’s reactivity?

- Methodology : Apply frontier molecular orbital theory to predict sites for electrophilic/nucleophilic attack. Use Hammett plots to correlate substituent effects with reaction rates. Align experimental designs with quantum mechanical principles (e.g., Marcus theory for electron transfer) .

Q. What ethical and safety protocols are critical when handling this compound in academic labs?

- Methodology : Follow OSHA guidelines for handling amino/hydroxyl-containing compounds. Use fume hoods for synthesis, and store in ventilated cabinets. Conduct toxicity screening (Ames test, zebrafish embryo assay) before biological studies. Include waste disposal protocols (neutralization of acidic byproducts) .

Q. Data Interpretation and Validation

Q. How can researchers validate the accuracy of spectroscopic assignments for this compound?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR spectra with computed spectra (DFT). Cross-validate with isotopic labeling (e.g., deuterated methanol in esterification to confirm methyl group origin) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

属性

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。